苯腈,4-(3-甲基苯氧基)-3-硝基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

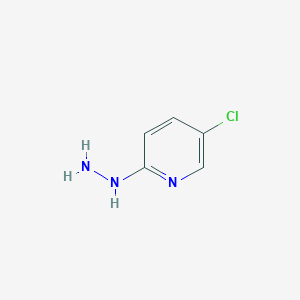

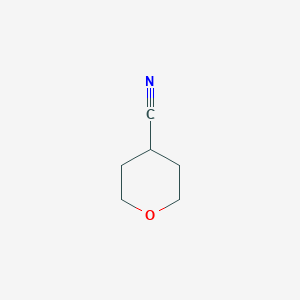

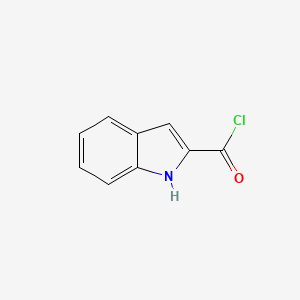

“Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound is likely to be related to the family of benzonitriles, which are aromatic organic compounds with a cyano functional group (-C≡N) attached to a benzene ring1.

Synthesis Analysis

The synthesis of benzonitriles can be achieved through several methods. One of the most advantageous approaches is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride2. However, this method suffers from various constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, the use of metal salt catalysts and their separation2. A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent2.Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” is not readily available. However, the structure of a similar compound, “Benzonitrile, 4-methyl-”, is available3. The structure of benzonitriles typically consists of a benzene ring attached to a nitrile group3.Chemical Reactions Analysis

The specific chemical reactions involving “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, benzonitriles can undergo a variety of reactions due to the presence of the cyano group, which is electron-withdrawing and can activate the benzene ring for electrophilic substitution3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, benzonitriles generally have properties such as a high boiling point and are usually colorless liquids or solids4.科学研究应用

高温间苯二酚基邻苯二甲腈聚合物

本研究调查了高温间苯二酚基邻苯二甲腈聚合物的合成,重点关注聚合物的热稳定性和加工特性。该研究引入了一种通过 4-硝基邻苯二甲腈中硝基取代基的简单亲核取代合成的单体,该单体可以在胺固化添加剂存在下热聚合。所得聚合物表现出受温度和添加剂数量控制的加工,其特征在于热分析和流变学研究,证明了在需要耐高温材料的领域中的潜在应用 (Keller & Dominguez, 2005).

微生物介导的非生物转化产物

本研究提供了在反硝化条件下磺胺甲恶唑 (SMX) 的非生物转化的见解,可能导致转化产物 (TPs) 的形成,包括 4-硝基-SMX。它强调了 SMX 及其 TP 之间的可逆转化,表明此类化合物在环境中的复杂行为。本研究强调了在环境研究中考虑转化产物及其再转化潜力的重要性,这可以增强对 SMX 在河岸过滤和人工补给等过程中的行为的理解 (Nödler, Licha, Barbieri, & Pérez, 2012).

苯的硝化和羟基化

本文研究了水溶液中苯的硝化和羟基化,对转化中间体及其形成机制进行了全面分析。它提供了对环境化学的宝贵见解,特别是关于在亚硝酸盐/亚硝酸存在等各种条件下芳香族化合物在水中的反应性和转化。这些发现有助于更好地了解污染物的环境归宿及其潜在转化 (Vione 等,2004).

氰基形成的机理

本研究重点关注各种甲苯及其衍生物的气相氧化氨解机理,阐明了在不同条件下氰基形成的途径。该研究揭示了这些过程的反应性和选择性的差异,这取决于芳环上存在的取代基。这些见解对于理解芳香族化合物的化学合成和功能化至关重要,对材料科学和有机合成具有影响 (Vorob’ev & Sembaev, 2005).

低碳钢的缓蚀

本研究探讨了苯腈衍生物作为酸性环境中低碳钢缓蚀剂的有效性。该研究结合了实验方法和计算模拟来阐明缓蚀的分子机制。结果证明了这些化合物保护金属表面免受腐蚀的潜力,为开发用于工业应用的新材料提供了基础 (Chaouiki 等,2018).

安全和危害

The safety and hazards of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, benzonitriles can be harmful if inhaled, cause skin irritation, and may be harmful to aquatic life5.

未来方向

The future directions of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, research into benzonitriles and related compounds continues to be an active area of study6.

Please note that the information provided is based on the best available data and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.

属性

IUPAC Name |

4-(3-methylphenoxy)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORKIIILJZZCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471073 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

CAS RN |

881995-25-1 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。